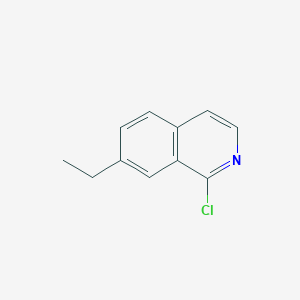

1-Chloro-7-ethylisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-7-ethylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure

Méthodes De Préparation

The synthesis of 1-Chloro-7-ethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, catalyzed by silver (Ag) to form substituted isoquinolines . Another method includes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-Chloro-7-ethylisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Chloro-7-ethylisoquinoline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Industry: The compound is used in the production of dyes and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Chloro-7-ethylisoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes or interact with DNA, leading to their biological effects. For example, some derivatives act as protein kinase inhibitors, which can interfere with cell signaling pathways and inhibit cancer cell growth .

Comparaison Avec Des Composés Similaires

1-Chloro-7-ethylisoquinoline can be compared with other isoquinoline derivatives such as:

Quinoline: Similar in structure but with different reactivity and applications.

1-Benzylisoquinoline: Found in natural alkaloids like papaverine, with distinct biological activities.

7-Chloroquinoline: Known for its antimalarial properties. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.

Activité Biologique

1-Chloro-7-ethylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the first position and an ethyl group at the seventh position of the isoquinoline framework. Its molecular formula is C11H10ClN with a molecular weight of approximately 205.68 g/mol. The unique substitution pattern influences its chemical reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of kinases, which play a critical role in cell signaling pathways. Additionally, it may exert effects through:

- Enzyme Inhibition : By binding to active sites of specific enzymes, it can inhibit their activity.

- Receptor Modulation : Acting as an agonist or antagonist at certain receptors can alter physiological responses.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

This compound has been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast) | 3.8 | Cell cycle arrest |

| HeLa (Cervical) | 4.5 | Inhibition of proliferation |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Some studies suggest that isoquinoline derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents at different positions on the isoquinoline ring can enhance or diminish its activity:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 3 | Increased cytotoxicity |

| Ethyl | 7 | Enhanced receptor binding |

This table illustrates how specific structural changes can impact the pharmacological profile of isoquinoline derivatives.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed significant antimicrobial activity against resistant strains of bacteria, indicating that modifying the isoquinoline core could yield potent antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Research indicated that certain isoquinoline derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for future drug development .

- Inflammation Models : In vivo models have shown that these compounds can reduce inflammation markers in animal models, supporting their potential use in inflammatory diseases .

Propriétés

Formule moléculaire |

C11H10ClN |

|---|---|

Poids moléculaire |

191.65 g/mol |

Nom IUPAC |

1-chloro-7-ethylisoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3 |

Clé InChI |

GJMPHULNGGTVOY-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)C=CN=C2Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.